CID 156592284
Description
CID 156592284 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis during the vacuum distillation of citrus essential oil (CIEO) fractions (Figure 1B, 1C) . While its exact structural identity remains unspecified in the provided evidence, its isolation and characterization suggest it belongs to a class of bioactive terpenoids or derivatives commonly found in plant extracts. Further structural elucidation is required to confirm its precise classification.
Properties
CAS No. |
53801-70-0 |
|---|---|
Molecular Formula |
CaHO5P-4 |
Molecular Weight |
152.06 g/mol |
InChI |
InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
SNEQGKNGRFIHGW-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ca] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyapatite can be synthesized through various methods, including:
-
Wet Chemical Precipitation: : This involves the reaction of calcium hydroxide with phosphoric acid under controlled conditions. The reaction is as follows: [ 10 \text{Ca(OH)}_2 + 6 \text{H}_3\text{PO}4 \rightarrow \text{Ca}{10}(\text{PO}_4)_6(\text{OH})_2 + 18 \text{H}_2\text{O} ] This method is widely used due to its simplicity and cost-effectiveness .
-
Sol-Gel Method: : This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain hydroxyapatite. This method allows for better control over the particle size and morphology .
-
Hydrothermal Method: : This involves the crystallization of hydroxyapatite from aqueous solutions at high temperatures and pressures. This method produces highly crystalline hydroxyapatite with excellent purity .
Industrial Production Methods
In industrial settings, hydroxyapatite is often produced using large-scale wet chemical precipitation or hydrothermal methods. These methods are optimized for high yield and consistency, ensuring the production of high-quality hydroxyapatite for various applications .
Chemical Reactions Analysis
Hydroxyapatite undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The hydroxyl groups in hydroxyapatite can be substituted with other anions such as fluoride, chloride, or carbonate, resulting in compounds like fluorapatite or chlorapatite .
-
Thermal Decomposition: : At high temperatures, hydroxyapatite can decompose into other calcium phosphate phases such as tricalcium phosphate and tetracalcium phosphate .
-
Acid-Base Reactions: : Hydroxyapatite can react with acids to form soluble calcium and phosphate ions. This reaction is important in biological systems, where it plays a role in bone resorption and remodeling .
Scientific Research Applications
Hydroxyapatite has a wide range of applications in scientific research, including:
-
Biomedical Applications: : Hydroxyapatite is extensively used in bone grafts, dental implants, and tissue engineering due to its biocompatibility and ability to promote bone growth . It is also used in drug delivery systems to provide controlled release of therapeutic agents .
-
Environmental Applications: : Hydroxyapatite is used in water treatment to remove heavy metals and other contaminants due to its high affinity for metal ions .
-
Catalysis: : Hydroxyapatite is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants .
Mechanism of Action
The mechanism of action of hydroxyapatite involves its interaction with biological tissues. In bone tissue engineering, hydroxyapatite promotes osteoconduction by providing a scaffold for new bone growth. It also supports osteointegration by forming a strong bond with the surrounding bone tissue . At the molecular level, hydroxyapatite interacts with proteins and cells to stimulate the formation of new bone matrix .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
Oscillatoxins are marine-derived polyketides with cytotoxic properties, characterized by macrocyclic lactone rings and methyl substitutions. Below is a comparative analysis of key oscillatoxin derivatives:
Table 1: Molecular Properties of Oscillatoxin Derivatives
| Compound Name | CID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₃₄H₅₄O₉ | 614.78 | 30-methyl, hydroxyl groups |
| 30-Methyl-oscillatoxin D | 185389 | C₃₅H₅₆O₉ | 628.80 | Additional methyl group |
| Oscillatoxin E | 156582093 | C₃₃H₅₂O₉ | 600.76 | Reduced methyl substitution |
| Oscillatoxin F | 156582092 | C₃₃H₅₀O₉ | 598.74 | Unsaturated lactone ring |
Key Observations :
- Methyl substitutions (e.g., CID 185389 vs.
- Unsaturation in CID 156582092 reduces molecular weight and may increase reactivity in biological systems .
Table 2: Analytical and Bioactive Properties
Q & A
Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?
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